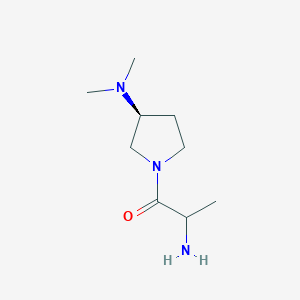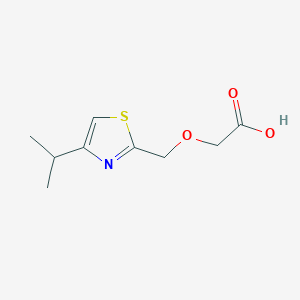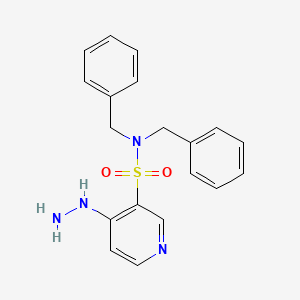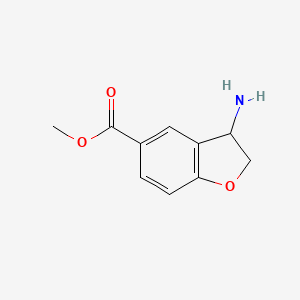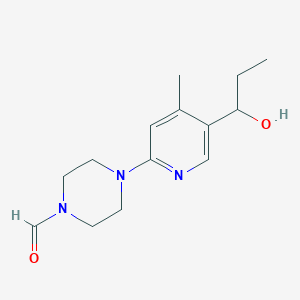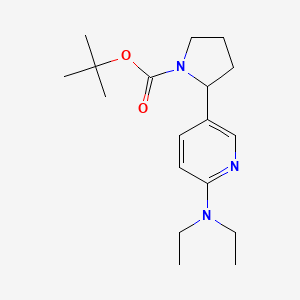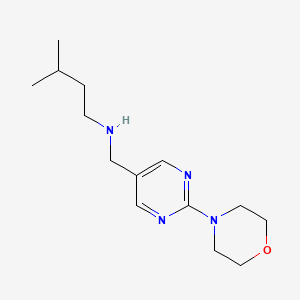
3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine is a complex organic compound that belongs to the class of amines This compound features a morpholine ring attached to a pyrimidine moiety, which is further connected to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine typically involves the reaction of 3-methylpyridin-2-amine with pyrimidine-5-carbaldehyde. The reaction is catalyzed by p-toluenesulfonic acid in a toluene solvent. The mixture is refluxed for several hours, followed by the removal of toluene under reduced pressure. Methanol is then added to the reaction mixture to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: A structurally similar compound with a pyridine ring instead of a morpholine ring.
2-Aminoethanol: Another amine compound with different functional groups and applications.
Uniqueness
3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
Molecular Formula |
C14H24N4O |
|---|---|
Molecular Weight |
264.37 g/mol |
IUPAC Name |
3-methyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C14H24N4O/c1-12(2)3-4-15-9-13-10-16-14(17-11-13)18-5-7-19-8-6-18/h10-12,15H,3-9H2,1-2H3 |
InChI Key |
AGJBDZNCEAFDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CN=C(N=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


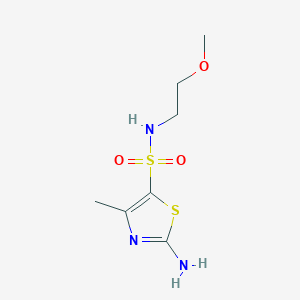

![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)
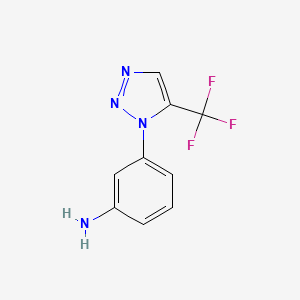
![5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)
